N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom. The ethoxy and methyl groups attached to the pyran ring, along with the acetamide group, contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide typically involves the reaction of 3,4-dihydro-2H-pyran with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Wirkmechanismus
The mechanism of action of N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide include:
- N-(6-Methoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(6-Ethoxy-2-ethyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(6-Ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)propionamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties. The presence of the ethoxy and acetamide groups makes it a versatile intermediate for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
56248-09-0 |
---|---|
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
N-(6-ethoxy-2-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide |
InChI |
InChI=1S/C10H17NO3/c1-4-13-10-6-5-9(7(2)14-10)11-8(3)12/h5-7,9-10H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
LGMGOMNUQDTCQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1C=CC(C(O1)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.